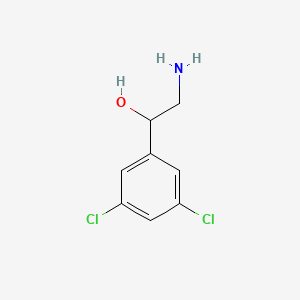

2-Amino-1-(3,5-Dichlorphenyl)ethanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

It is characterized by the presence of an amino group and a hydroxyl group attached to a phenyl ring substituted with two chlorine atoms at the 3 and 5 positions.

Wissenschaftliche Forschungsanwendungen

2-Amino-1-(3,5-dichlorophenyl)ethanol has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a building block for the synthesis of biologically active compounds.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Wirkmechanismus

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.

Mode of Action

Similar compounds have been shown to interact with their targets, leading to various biological activities . These activities can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Compounds with similar structures have been found to influence a variety of biochemical pathways, leading to a broad spectrum of biological activities .

Pharmacokinetics

A related compound, 2-(4-amino-3,5-dichlorophenyl)-2-(isopropylamino)ethanol, has been studied for its pharmacokinetics . It was found that increases in dose led to proportionate increases in the maximum blood substance concentration. Times to maximum concentration were 0.25 – 1.5 h .

Result of Action

Similar compounds have shown promising binding affinities against bcl2 anti-apoptotic protein . At the gene expression level, P53, BAX, DR4 and DR5 were up-regulated, while Bcl2, Il-8, and CDK4 were down-regulated .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(3,5-dichlorophenyl)ethanol can be achieved through several methods. One common approach involves the reaction of 3,5-dichlorobenzaldehyde with nitromethane to form 3,5-dichlorophenyl nitroethanol, which is then reduced to 2-Amino-1-(3,5-dichlorophenyl)ethanol using a reducing agent such as hydrogen in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of 2-Amino-1-(3,5-dichlorophenyl)ethanol on an industrial scale .

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-1-(3,5-dichlorophenyl)ethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The nitro group in intermediates can be reduced to an amino group.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted phenyl ethanols, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Clenproperol: A β2 agonist with similar pharmacological properties.

Clenpenterol: Another β2 agonist with structural similarities.

Uniqueness

2-Amino-1-(3,5-dichlorophenyl)ethanol is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties.

Biologische Aktivität

2-Amino-1-(3,5-dichlorophenyl)ethanol is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Target Interactions

Research indicates that compounds with similar structures often interact with various biological targets. For instance, 2-amino derivatives have shown binding affinities to receptors such as the Bcl-2 family proteins, which are crucial in regulating apoptosis. Such interactions can lead to significant biological activities, including cytotoxic effects against cancer cells.

Biochemical Pathways

The compound may influence multiple biochemical pathways. Similar compounds have been noted for their roles in modulating neurotransmitter levels and inhibiting enzymes like acetylcholinesterase (AChE), which is vital for neurotransmission . This modulation can have implications for neurodegenerative diseases like Alzheimer's.

Anticancer Activity

Recent studies have demonstrated the cytotoxic potential of 2-Amino-1-(3,5-dichlorophenyl)ethanol against various cancer cell lines. In vitro assays revealed that it induces apoptosis in cancer cells through mechanisms involving cell cycle arrest and morphological changes indicative of apoptosis .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2-Amino-1-(3,5-dichlorophenyl)ethanol | MDA-MB-231 | 10.0 |

| A549 | 15.0 | |

| MIA PaCa-2 | 12.0 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The data suggests that the compound exhibits promising anticancer activity.

Neuroprotective Effects

In addition to its anticancer properties, the compound has shown potential neuroprotective effects by inhibiting AChE activity. This inhibition is crucial in enhancing cholinergic transmission, which can be beneficial in treating conditions like Alzheimer's disease .

Table 2: AChE Inhibition Data

| Compound | IC50 (µM) |

|---|---|

| 2-Amino-1-(3,5-dichlorophenyl)ethanol | 4.5 |

| Donepezil | 2.16 |

Case Studies and Research Findings

A study conducted on a series of amino compounds demonstrated that modifications in the phenyl ring significantly influenced biological activity. The introduction of electron-withdrawing groups enhanced AChE inhibitory activity, suggesting a structure-activity relationship critical for drug design .

Another study highlighted the ability of similar compounds to induce apoptosis through mitochondrial pathways, reinforcing the potential use of these compounds in cancer therapy .

Eigenschaften

IUPAC Name |

2-amino-1-(3,5-dichlorophenyl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2NO/c9-6-1-5(8(12)4-11)2-7(10)3-6/h1-3,8,12H,4,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWDAVNPCXAGELD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)C(CN)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30396347 |

Source

|

| Record name | 2-amino-1-(3,5-dichlorophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78982-78-2 |

Source

|

| Record name | 2-amino-1-(3,5-dichlorophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.